molecular formula C20H18N4O3S B2566599 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005307-11-8

6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2566599
CAS No.: 1005307-11-8
M. Wt: 394.45
InChI Key: FWVQNAOWKZTVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as palladium and specific solvents to facilitate the reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced forms.

Scientific Research Applications

6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-15-8-13(9-16(10-15)27-2)12-28-20-22-18-17(19(25)23-20)11-21-24(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVQNAOWKZTVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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